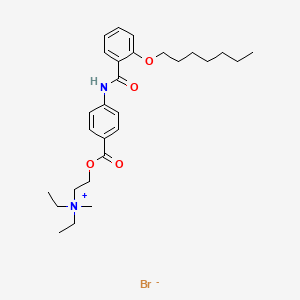
Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the heptyloxybenzamido intermediate: This step involves the reaction of heptyloxybenzoic acid with an amine to form the corresponding amide.
Esterification: The amide is then esterified with a suitable reagent to form the benzoyloxy intermediate.
Quaternization: The final step involves the reaction of the benzoyloxy intermediate with diethylmethylammonium bromide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
化学反応の分析
Types of Reactions
Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies related to cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Diethyl(2-(diphenylacetoxy)ethyl)methylammonium bromide
- Ethyl 2,4-diethoxybenzoate
Comparison
Compared to similar compounds, Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide has unique structural features that may confer specific advantages in terms of reactivity and application. For example, the heptyloxybenzamido group may provide enhanced binding affinity to certain molecular targets, making it more effective in specific research or industrial applications.
生物活性
Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide, a quaternary ammonium compound, has garnered interest in various biological applications due to its unique structure and potential pharmacological properties. This article delves into its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula: C28H41BrN2O4
- Molecular Weight: 549.549 g/mol
- CAS Number: 49557-33-7
The compound features a diethylmethylammonium moiety linked to a benzamide and benzoyloxy group, which may contribute to its biological activity through various mechanisms.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:
- Antidepressant Activity: Compounds with similar structures have shown potential in modulating neurotransmitter systems, particularly serotonin pathways. This is evidenced by studies demonstrating significant antidepressant effects in animal models .
- Antipsychotic-Like Effects: Behavioral profiling in zebrafish has been utilized to assess the multitarget capabilities of neuroactive compounds, suggesting that this compound may influence various neurological pathways .
Antidepressant Activity
A study assessing the antidepressant potential of related compounds employed the forced swimming test (FST) and tail suspension test (TST). Results indicated that these compounds could significantly reduce immobility times in treated subjects compared to controls, suggesting an enhancement in mood-related behaviors.
| Compound | Dosage (mg/kg) | FST Inhibition (%) | TST Inhibition (%) |
|---|---|---|---|
| This compound | 200 | 28.51 | 46.26 |
| Standard Drug (Fluoxetine) | 10 | 55.06 | 39.40 |
Cytotoxicity Assessment
The cytotoxic profile was evaluated using the brine shrimp lethality bioassay, which correlates well with human tumor responses. The results indicated a moderate toxicity level for the compound under investigation.
| Compound | ED50 (µg/mL) | Toxicity Level |
|---|---|---|
| This compound | 358.65 | Weakly Toxic |
| Vincristine Sulfate (Standard) | 2.39 | Highly Toxic |
Case Studies
- Case Study on Antidepressant Effects: In a controlled study, a series of derivatives similar to this compound were tested for their antidepressant effects. The results showed that the presence of specific functional groups significantly enhanced their efficacy in reducing depressive behaviors in animal models.
- Neuroactive Screening: A study employing zebrafish behavioral assays identified several compounds with antipsychotic-like activities. The findings suggest that structural modifications could lead to enhanced multitarget interactions, making these compounds promising candidates for further development in psychiatric disorders.
特性
CAS番号 |
49557-33-7 |
|---|---|
分子式 |
C28H41BrN2O4 |
分子量 |
549.5 g/mol |
IUPAC名 |
diethyl-[2-[4-[(2-heptoxybenzoyl)amino]benzoyl]oxyethyl]-methylazanium;bromide |
InChI |
InChI=1S/C28H40N2O4.BrH/c1-5-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(4,6-2)7-3;/h11-12,14-19H,5-10,13,20-22H2,1-4H3;1H |
InChIキー |
YRQJCCFFSHSCEI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















